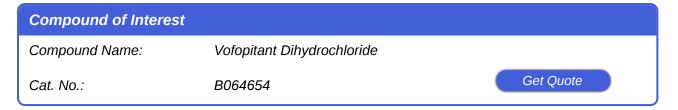


Vofopitant Dihydrochloride: A Technical Overview of its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Vofopitant Dihydrochloride (GR205171A) is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic route of **Vofopitant Dihydrochloride**. It also details its mechanism of action through the NK1 receptor signaling pathway, offering valuable insights for researchers in pharmacology and drug development.

Molecular Structure and Chemical Properties

Vofopitant Dihydrochloride is the dihydrochloride salt of Vofopitant. The core structure consists of a substituted phenylpiperidine moiety linked to a methoxyphenyl-tetrazole group.[5] [6][7]

Chemical Identifiers



Identifier	Value	
IUPAC Name	(2S,3S)-N-[(2-Methoxy-5-[5- (trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2- phenylpiperidin-3-amine dihydrochloride	
Synonyms	GR 205171A, GR205171[1][2][5]	
CAS Number	168266-51-1[3][4]	
Molecular Formula	C21H25Cl2F3N6O[3][4]	
Molecular Weight	505.36 g/mol [3][8]	
SMILES	CI.CI.COc1ccc(cc1CN[C@H]1CCCN[C@H]1c1c cccc1)-n1nnnc1C(F)(F)F[4]	
InChI Key	XILNRORTJVDYRH-HKUYNNGSSA-N[5]	

Physicochemical Properties

Property	Value
Physical State	Solid
Solubility	Acetonitrile: Slightly soluble (0.1-1 mg/ml); DMSO: Sparingly soluble (1-10 mg/ml)[9]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 2 years.[4]

Pharmacological Data

Vofopitant is a highly potent and selective antagonist for the tachykinin NK1 receptor. Its primary mechanism of action is the inhibition of substance P (SP) binding to this receptor.

Receptor Binding Affinity



Species	Receptor	рКі
Human	NK1	10.6[1][2][3][4]
Rat	NK1	9.5[1][2][3][4]
Ferret	NK1	9.8[10]

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Vofopitant exhibits negligible affinity for NK2 and NK3 receptors.[10]

Mechanism of Action: NK1 Receptor Antagonism

Vofopitant exerts its pharmacological effects by competitively blocking the binding of the endogenous ligand, Substance P, to the NK1 receptor, a G-protein coupled receptor (GPCR). [10][11] This inhibition prevents the activation of downstream signaling cascades that are implicated in emesis, pain transmission, and inflammation.

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor typically activates Gaq and Gas proteins, leading to a cascade of intracellular events.[3][11] Vofopitant, by blocking this initial step, prevents the subsequent signaling.



Click to download full resolution via product page



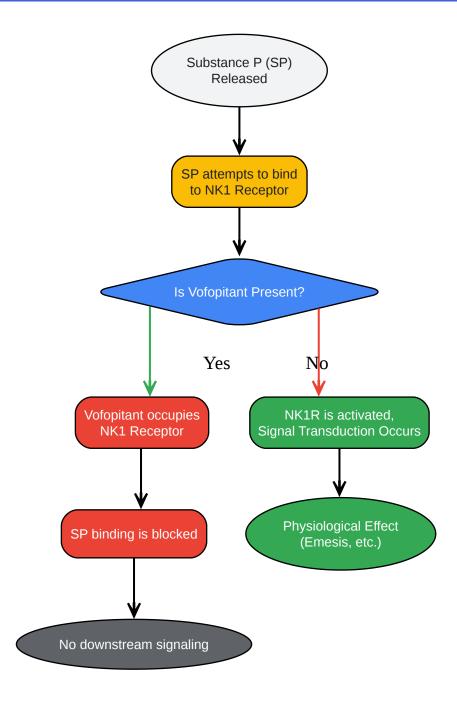
Caption: Vofopitant blocks Substance P binding to the NK1 receptor.

The diagram above illustrates the canonical Gq-coupled pathway. Activation of the NK1 receptor by Substance P leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] These second messengers then trigger the release of intracellular calcium and activate Protein Kinase C (PKC), respectively, culminating in various cellular responses.[11]

Logical Flow of Vofopitant's Antagonistic Action

The mechanism of Vofopitant's action can be summarized in a logical workflow.





Click to download full resolution via product page

Caption: Logical workflow of Vofopitant's antagonistic action.

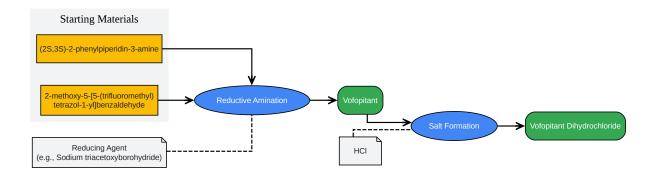
Experimental Protocols: Synthesis of Vofopitant

The synthesis of Vofopitant involves a multi-step process. The following is a generalized protocol based on published synthetic routes.



General Synthesis Scheme

A common synthetic approach involves the reductive amination of 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde with (2S,3S)-2-phenylpiperidin-3-amine.



Click to download full resolution via product page

Caption: Generalized synthetic workflow for **Vofopitant Dihydrochloride**.

Key Synthetic Steps

- Preparation of the Aldehyde Intermediate: The synthesis of 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde can be achieved from 4-amino-2-iodoanisole. This involves acylation with trifluoroacetic anhydride, followed by reaction with triphenylphosphine and carbon tetrachloride to form an iminochloride. Cyclization with sodium azide yields the tetrazole ring. Subsequent reactions introduce the aldehyde group.
- Preparation of the Amine Intermediate: The chiral amine, (2S,3S)-2-phenylpiperidin-3-amine, can be prepared from 3-nitro-2-phenylpyridine through hydrogenation and subsequent optical resolution.
- Reductive Amination: The aldehyde and amine intermediates are reacted in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane to form the Vofopitant base.



 Salt Formation: The Vofopitant free base is then treated with hydrochloric acid to yield the more stable and water-soluble dihydrochloride salt.

Note: This is a generalized outline. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized based on laboratory-scale experiments and literature precedents.

Conclusion

Vofopitant Dihydrochloride is a well-characterized, potent, and selective NK1 receptor antagonist. Its defined molecular structure and high binding affinity make it a valuable tool for research into the physiological and pathological roles of the Substance P/NK1 receptor system. The provided information on its chemical properties, mechanism of action, and synthetic pathways offers a solid foundation for further investigation and application in neuroscience and drug discovery. Although it did not achieve market approval for social phobia or PTSD, its potent anti-emetic properties highlight the therapeutic potential of NK1 receptor antagonism.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Vofopitant | Neurokinin receptor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Vofopitant Wikipedia [en.wikipedia.org]
- 8. molnova.com [molnova.com]



- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vofopitant Dihydrochloride: A Technical Overview of its Molecular Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b064654#vofopitant-dihydrochloride-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com